molecular formula C13H9Cl2NO2 B2748174 N-(3,5-dichlorophenyl)-3-(2-furyl)acrylamide CAS No. 400823-28-1

N-(3,5-dichlorophenyl)-3-(2-furyl)acrylamide

Cat. No.: B2748174
CAS No.: 400823-28-1
M. Wt: 282.12
InChI Key: IIFIZJXZUBOSEU-ONEGZZNKSA-N
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Description

N-(3,5-dichlorophenyl)-3-(2-furyl)acrylamide is an organic compound that belongs to the class of acrylamides. These compounds are characterized by the presence of an amide group attached to an acrylate moiety. The specific structure of this compound includes a 3,5-dichlorophenyl group and a 2-furyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-3-(2-furyl)acrylamide typically involves the reaction of 3,5-dichloroaniline with 3-(2-furyl)acrylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions may include:

  • Solvent: Dichloromethane or dimethylformamide
  • Temperature: Room temperature to reflux
  • Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-3-(2-furyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furyl group can be oxidized to form furanones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

N-(3,5-dichlorophenyl)-3-(2-furyl)acrylamide may have various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-3-(2-furyl)acrylamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)acrylamide
  • N-(2-furyl)acrylamide
  • N-(3,5-dichlorophenyl)-3-(2-thienyl)acrylamide

Uniqueness

N-(3,5-dichlorophenyl)-3-(2-furyl)acrylamide is unique due to the combination of the 3,5-dichlorophenyl and 2-furyl groups, which may impart distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(E)-N-(3,5-dichlorophenyl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-9-6-10(15)8-11(7-9)16-13(17)4-3-12-2-1-5-18-12/h1-8H,(H,16,17)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFIZJXZUBOSEU-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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